

An In-depth Technical Guide to Lapazine: Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lapazine is a synthetic phenazine derivative that has garnered significant interest within the scientific community for its potential therapeutic applications, particularly as an antitubercular agent.[1] Derived from lapachol, a natural product, **lapazine**'s unique chemical structure and biological activity make it a compelling subject for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of **lapazine**, with a focus on presenting data in a clear and accessible format for researchers.

Chemical Structure and Identification

Lapazine is systematically named 5,5-dimethyl-6-oxa-15,22-diazapentacyclo[12.8.0.0²,⁷.0⁸,¹³.0¹⁶,²¹]docosa-1(22),2(7),8,10,12,14,16,18,20-nonaene. Its chemical structure is characterized by a pentacyclic system containing a phenazine core.

Chemical Structure of Lapazine

Caption: 2D chemical structure of Lapazine.

Table 1: Chemical Identifiers of Lapazine



Identifier	Value
Molecular Formula	C21H18N2O[1]
Molecular Weight	314.4 g/mol [1]
IUPAC Name	5,5-dimethyl-6-oxa-15,22- diazapentacyclo[12.8.0.0 ² , ⁷ .0 ⁸ , ¹³ .0 ¹⁶ , ²¹]docosa- 1(22),2(7),8,10,12,14,16,18,20-nonaene[1]
Canonical SMILES	CC1(CCC2=C(O1)C3=CC=CC=C3C4=NC5=CC =CC=C5N=C24)C[1]
InChI	InChI=1S/C21H18N2O/c1-21(2)12-11-15-19- 18(22-16-9-5-6-10-17(16)23-19)13-7-3-4-8- 14(13)20(15)24-21/h3-10H,11-12H2,1-2H3[1]
InChI Key	FZDDZFZNAODGER-UHFFFAOYSA-N[1]
CAS Number	101476-85-9
ChEMBL ID	CHEMBL14910[2]
PubChem CID	11404249[2]

Physicochemical Properties

The physicochemical properties of a compound are critical for its development as a therapeutic agent. While experimentally determined data for some properties of **lapazine** are limited in the publicly available literature, computational predictions provide valuable insights.

Table 2: Physicochemical Properties of Lapazine



Property	Value	Source
XLogP3	4.9	PubChem (Computed)[2]
Topological Polar Surface Area	35 Ų	PubChem (Computed)[2]
Hydrogen Bond Donor Count	0	PubChem (Computed)[2]
Hydrogen Bond Acceptor Count	3	PubChem (Computed)[2]
Rotatable Bond Count	0	PubChem (Computed)[2]
Heavy Atom Count	24	PubChem (Computed)[2]
Solubility	Low in aqueous environments[1]	Smolecule[1]
Melting Point	Not reported	
Boiling Point	Not reported	-
рКа	Not reported	

Experimental Protocols Synthesis of Lapazine from Lapachol

Lapazine is synthesized from lapachol, a naturally occurring naphthoquinone. The following is a generalized protocol based on available literature.

Caption: General workflow for the synthesis of **Lapazine**.

Methodology:

- Reaction: Lapachol is reacted with o-phenylenediamine in a suitable solvent, such as
 ethanol or acetic acid. This reaction typically requires heating under reflux for several hours.
- Oxidation: The intermediate product is then oxidized to form the phenazine ring system of **lapazine**. This can be achieved using various oxidizing agents, such as air, nitrobenzene, or potassium dichromate.



 Purification: The crude lapazine is purified using standard techniques such as recrystallization or column chromatography to yield the final product.

Characterization of Lapazine

The identity and purity of synthesized **lapazine** are confirmed using various analytical techniques.

- Gas Chromatography-Flame Ionization Detector (GC-FID): To determine the purity of the compound.
- Mass Spectrometry (MS): To confirm the molecular weight of lapazine. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of lapazine (314.4 g/mol).[1]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are
 used to elucidate the chemical structure of **lapazine** by identifying the different types of
 protons and carbons and their connectivity.
- Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the electronic absorption properties
 of the compound.

Biological Activity and Mechanism of Action

Lapazine exhibits significant in vitro activity against Mycobacterium tuberculosis, including drug-resistant strains.

Table 3: In Vitro Antitubercular Activity of Lapazine

M. tuberculosis Strain	Minimum Inhibitory Concentration (MIC)
H37Rv	3.00 μg/mL
Rifampicin-resistant strain	1.56 μg/mL



The precise mechanism of action of **lapazine** against M. tuberculosis has not been fully elucidated. However, based on the known activities of other phenazine compounds, a plausible mechanism involves the disruption of the bacterial electron transport chain and the generation of reactive oxygen species (ROS).

Proposed Signaling Pathway for Lapazine's Antitubercular Activity

The following diagram illustrates a hypothetical signaling pathway for the action of **lapazine** in Mycobacterium tuberculosis. This proposed pathway is based on the general understanding of phenazine derivatives' mechanisms and requires further experimental validation.

Caption: Proposed mechanism of action of **Lapazine** against M. tuberculosis.

This proposed mechanism suggests that **lapazine** may interfere with the electron transport chain of M. tuberculosis, leading to a cascade of events including the production of ROS, subsequent oxidative stress, damage to essential cellular components, and ultimately, bacterial cell death.

Conclusion

Lapazine is a promising synthetic compound with demonstrated potent activity against Mycobacterium tuberculosis. Its unique chemical structure offers a scaffold for the development of new antitubercular drugs. Further research is warranted to fully elucidate its mechanism of action, establish a comprehensive safety and efficacy profile, and explore its potential against other pathogens. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of antimicrobial drug discovery.

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